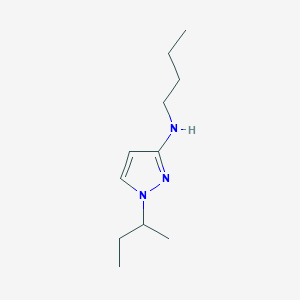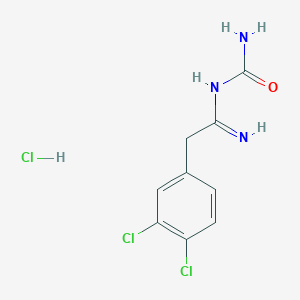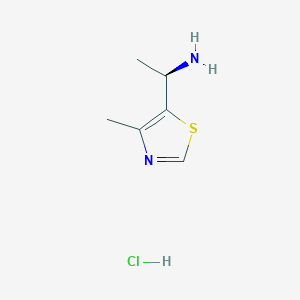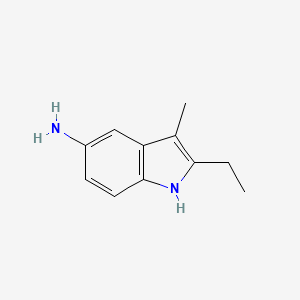
1-(butan-2-yl)-N-butyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(butan-2-yl)-N-butyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a butan-2-yl group and a butyl group attached to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of chemical research and industrial applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(Butan-2-yl)-N-butyl-1H-pyrazol-3-amin beinhaltet typischerweise die Reaktion eines geeigneten Pyrazol-Precursors mit Butan-2-yl- und Butyl-Reagenzien. Eine gängige Methode ist die Alkylierung von 1H-Pyrazol-3-amin mit Butan-2-yl-bromid und Butyl-bromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in der Regel in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsmethoden: Für die Produktion im industriellen Maßstab kann der Prozess kontinuierliche Strömungsreaktoren umfassen, um eine gleichmäßige Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz der Synthese verbessern. Die Reinigung des Endprodukts erfolgt in der Regel durch Umkristallisation oder chromatographische Verfahren.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(Butan-2-yl)-N-butyl-1H-pyrazol-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Butyl- oder Butan-2-yl-Gruppen durch andere funktionelle Gruppen ersetzt werden können.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte:
Oxidation: Bildung von Pyrazoloxiden.
Reduktion: Bildung von reduzierten Pyrazolderivaten.
Substitution: Bildung von substituierten Pyrazolen mit verschiedenen Alkyl- oder Arylgruppen.
Wissenschaftliche Forschungsanwendungen
1-(Butan-2-yl)-N-butyl-1H-pyrazol-3-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Wird als potenzieller Leitstruktur bei der Arzneimittelentwicklung für verschiedene therapeutische Ziele untersucht.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(Butan-2-yl)-N-butyl-1H-pyrazol-3-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab. Beispielsweise kann die Verbindung in der antimikrobiellen Forschung bakterielle Enzyme hemmen, was zum Zelltod führt.
Ähnliche Verbindungen:
- 1-(Butan-2-yl)-N-methyl-1H-pyrazol-3-amin
- 1-(Butan-2-yl)-N-ethyl-1H-pyrazol-3-amin
- 1-(Butan-2-yl)-N-propyl-1H-pyrazol-3-amin
Einzigartigkeit: 1-(Butan-2-yl)-N-butyl-1H-pyrazol-3-amin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein sowohl von Butan-2-yl- als auch Butyl-Gruppen sorgt für eine eindeutige sterische und elektronische Umgebung, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Wirkmechanismus
The mechanism of action of 1-(butan-2-yl)-N-butyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
- 1-(butan-2-yl)-N-methyl-1H-pyrazol-3-amine
- 1-(butan-2-yl)-N-ethyl-1H-pyrazol-3-amine
- 1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine
Uniqueness: 1-(butan-2-yl)-N-butyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both butan-2-yl and butyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H21N3 |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
1-butan-2-yl-N-butylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-4-6-8-12-11-7-9-14(13-11)10(3)5-2/h7,9-10H,4-6,8H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
SEEGEDWAZGHGMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NN(C=C1)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11732081.png)

![2-[4-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732095.png)
![4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732109.png)

![2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11732114.png)
![5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732115.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11732149.png)

![3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11732153.png)
![N-{[4-(dimethylamino)phenyl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732159.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11732166.png)
